molecular formula C12H14O B12926933 (Z)-3-Methyl-1-phenylpent-3-en-1-one

(Z)-3-Methyl-1-phenylpent-3-en-1-one

Cat. No.: B12926933
M. Wt: 174.24 g/mol
InChI Key: QYNLMCLVJGVTMU-KMKOMSMNSA-N
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Description

(Z)-3-Methyl-1-phenylpent-3-en-1-one is an organic compound with a unique structure characterized by a phenyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Methyl-1-phenylpent-3-en-1-one typically involves the aldol condensation of acetophenone with isobutyraldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Methyl-1-phenylpent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-3-Methyl-1-phenylpent-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of (Z)-3-Methyl-1-phenylpent-3-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Methyl-1-phenylpent-3-en-1-one: The (E)-isomer of the compound, which has different spatial arrangement and potentially different biological activity.

    3-Methyl-1-phenylbutan-1-one: A similar compound with a shorter carbon chain, which may have different chemical and biological properties.

    1-Phenyl-2-butanone: Another related compound with a different carbon chain length and structure.

Uniqueness

(Z)-3-Methyl-1-phenylpent-3-en-1-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different chemical and biological properties compared to its (E)-isomer and other related compounds.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(Z)-3-methyl-1-phenylpent-3-en-1-one

InChI

InChI=1S/C12H14O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3-

InChI Key

QYNLMCLVJGVTMU-KMKOMSMNSA-N

Isomeric SMILES

C/C=C(/C)\CC(=O)C1=CC=CC=C1

Canonical SMILES

CC=C(C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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